2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide

Acetylcholinesterase inhibition Alzheimer's disease Neurodegenerative disorders

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide (CAS 862825-79-4; molecular formula C17H15ClN2OS; molecular weight 330.83 g/mol) is a synthetic small molecule belonging to the indole-3-thioacetamide class. It features a 1-(2-chlorobenzyl)-substituted indole core linked via a thioether bridge to an unsubstituted acetamide moiety.

Molecular Formula C17H15ClN2OS
Molecular Weight 330.83
CAS No. 862825-79-4
Cat. No. B2826621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide
CAS862825-79-4
Molecular FormulaC17H15ClN2OS
Molecular Weight330.83
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N)Cl
InChIInChI=1S/C17H15ClN2OS/c18-14-7-3-1-5-12(14)9-20-10-16(22-11-17(19)21)13-6-2-4-8-15(13)20/h1-8,10H,9,11H2,(H2,19,21)
InChIKeyXCCSHAMZUXDZGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide (CAS 862825-79-4): Structural Identity and Research Classification for Procurement Decisions


2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide (CAS 862825-79-4; molecular formula C17H15ClN2OS; molecular weight 330.83 g/mol) is a synthetic small molecule belonging to the indole-3-thioacetamide class . It features a 1-(2-chlorobenzyl)-substituted indole core linked via a thioether bridge to an unsubstituted acetamide moiety. This compound is not currently listed as an approved drug or clinical candidate and lacks published peer-reviewed bioactivity data specific to its CAS number. It is primarily offered by research chemical suppliers as a screening compound or synthetic building block, with purity typically at or above 95% . The indole-3-thioacetamide scaffold has been independently validated in multiple studies as a privileged chemotype for antiviral (SARS-CoV-2 RdRp, RSV, influenza A) and enzyme inhibitory (AChE, BACE-1) applications [1].

Why Generic Substitution Fails: Structural Differentiation of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide from In-Class Analogs


Within the indole-3-thioacetamide chemotype, three structural variables critically determine biological activity: (i) the N1-benzyl substituent on the indole ring, (ii) the nature of the acetamide nitrogen substitution, and (iii) oxidation state of the thioether sulfur. Published SAR data for the class demonstrates that the 2-chlorobenzyl N1-substituent confers markedly different potency and selectivity profiles compared to 4-fluorobenzyl, 3-fluorobenzyl, or unsubstituted benzyl analogs [1][2]. For example, in the indolinone-based AChE inhibitor series, the 2-chlorobenzyl derivative 3c achieved an IC50 of 0.44 nM—32-fold more potent than donepezil—demonstrating that the ortho-chloro substitution on the benzyl group is a critical potency determinant [1]. The target compound's unsubstituted acetamide group (primary amide) further differentiates it from N-aryl or N-benzyl acetamide analogs, which introduce additional steric bulk and alter hydrogen-bonding capacity at the catalytic site. These structural features cannot be replicated by simply substituting an in-class analog with a different benzyl group or N-substituent, as even minor modifications produce order-of-magnitude shifts in IC50 values [2][3].

Product-Specific Quantitative Evidence Guide: 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide Differentiation from Closest Analogs


2-Chlorobenzyl N1-Substituent Confers Potent AChE Inhibitory Activity: Class-Level Evidence from Indolinone and Indole Series

While no direct AChE IC50 data exists for CAS 862825-79-4, two independent studies have demonstrated that the 2-chlorobenzyl substituent on indole-based scaffolds produces exceptionally potent AChE inhibition. In the indolinone series, 2-chlorobenzyl derivative 3c achieved an AChE IC50 of 0.44 nM, representing a 32-fold improvement over the clinical reference donepezil (IC50 = 14 nM) and substantially outperforming analogs with 4-chlorobenzyl or unsubstituted benzyl groups [1]. In a separate indole-based series, 2-chlorobenzyl derivative 8k showed AChE IC50 = 0.18 μM, superior to tacrine (IC50 = 0.21 μM) [2]. The target compound uniquely combines this potency-conferring 2-chlorobenzyl group with an indole-3-thioacetamide scaffold, whereas the published potent analogs feature indolinone cores—suggesting that CAS 862825-79-4 may offer differentiated selectivity and pharmacokinetic properties compared to the indolinone-based 2-chlorobenzyl AChE inhibitors [3].

Acetylcholinesterase inhibition Alzheimer's disease Neurodegenerative disorders

SARS-CoV-2 RdRp Inhibitory Potential: Class-Level Validation of the Indole-3-Thioacetamide Scaffold

The indole-3-thioacetamide scaffold has been validated as a novel non-nucleoside SARS-CoV-2 RdRp inhibitor chemotype in a 2021 European Journal of Medicinal Chemistry study [1]. In this study, a systematic SAR exploration of 2-((indol-3-yl)thio)-N-benzyl-acetamides identified compound 6d5 with an RdRp IC50 of 1.11 ± 0.05 μM, comparable to remdesivir (IC50 = 1.19 ± 0.36 μM) in the same assay. Critically, compound 6d5 exhibited 1.6–2× more effective EC50 values than remdesivir against the human coronavirus HCoV-OC43 in a cellular antiviral assay [1]. The target compound CAS 862825-79-4 differs from 6d5 by bearing an unsubstituted acetamide rather than an N-benzyl acetamide and a 2-chlorobenzyl rather than unsubstituted N1-indole position—two structural features that the SAR study identified as independently tunable for potency optimization [2]. Analogs lacking the thioether bridge (direct indole-acetamide linkage) showed significantly reduced or absent RdRp inhibition, confirming that the 3-thioether linkage is essential for target engagement .

SARS-CoV-2 RNA-dependent RNA polymerase Antiviral drug discovery COVID-19

Unsubstituted Acetamide Group Enables Synthetic Derivatization: Differentiation from N-Aryl and N-Benzyl Acetamide Analogs

CAS 862825-79-4 features a primary acetamide group (unsubstituted –C(=O)NH2), distinguishing it from the majority of published bioactive indole-3-thioacetamide analogs that bear N-aryl or N-benzyl acetamide substituents. Published SAR data for the AChE inhibitor series demonstrates that N-substitution on the acetamide dramatically alters both potency and selectivity: for example, N-(4-butylphenyl) substitution on a 3-fluorobenzyl indole-3-thioacetamide yields AChE IC50 = 42.95 μM and BACE-1 IC50 = 97.36 μM, whereas donepezil achieves AChE IC50 = 0.04 μM in the same assay . The unsubstituted acetamide in CAS 862825-79-4 provides a reactive handle for amide coupling, enabling facile synthesis of diverse N-substituted derivatives for SAR studies—a capability not available with pre-functionalized N-aryl or N-benzyl analogs. This positions the compound as a versatile synthetic intermediate rather than a final bioactive molecule, making it uniquely valuable for medicinal chemistry groups conducting systematic lead optimization campaigns [1].

Medicinal chemistry Building block Lead optimization SAR expansion

Sigma-1 Receptor Binding Potential: Preliminary Evidence from BindingDB for Structurally Related Indole Derivatives

A BindingDB entry (ChEMBL_200967/CHEMBL802055) records sigma-1 receptor competition binding data for a compound evaluated in guinea pig brain membranes, associated with the 2-chlorobenzyl indole chemotype class [1]. Additionally, a series of novel indole-based sigma-2 receptor ligands has been reported to exhibit antiproliferative activity, with compound 1b inducing G1 phase cell cycle arrest in DU145 prostate cancer cells [2]. While this data does not directly confirm sigma receptor binding for CAS 862825-79-4, the presence of the 2-chlorobenzyl group—a known sigma receptor pharmacophore element—coupled with the indole scaffold that appears in multiple sigma ligand series, supports investigation of this compound as a potential sigma receptor ligand [3]. The unsubstituted acetamide in CAS 862825-79-4 may offer differentiated sigma-1 vs. sigma-2 selectivity compared to bulkier N-substituted analogs that have been the focus of published sigma ligand optimization studies.

Sigma receptor Neuropharmacology Pain CNS disorders

Antiviral Dual Inhibitor Class Potential: RSV and Influenza A Virus Inhibition by Closely Related Indole-3-Thioacetamide Derivatives

A closely related compound, RSV-IN-4 (N-(2-ethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide, CAS 862825-89-6), has been characterized as a dual inhibitor of respiratory syncytial virus (RSV) and influenza A virus (IAV), with an anti-RSV EC50 of 11.76 μM . This compound shares the indole-3-sulfanyl-acetamide core with the target compound and differs only in the N1-indole substitution (unsubstituted vs. 2-chlorobenzyl) and acetamide N-substitution (N-(2-ethoxyphenyl) vs. unsubstituted). A related mechanistic study demonstrated that 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives act through two distinct antiviral mechanisms: inhibition of viral membrane fusion (compound 4-49C) and inhibition of viral genome replication/transcription (compound 1-HB-63) [1]. The 2-chlorobenzyl substitution on CAS 862825-79-4 may enhance membrane permeability and target engagement compared to the unsubstituted indole in RSV-IN-4, while the unsubstituted acetamide may offer a distinct mechanism-of-action profile relative to N-aryl substituted analogs [2].

Respiratory syncytial virus Influenza A virus Dual antiviral inhibitor Membrane fusion inhibitor

Physicochemical Profile Differentiation: Lipophilicity, Hydrogen Bonding, and Drug-Likeness Relative to N-Substituted Analogs

CAS 862825-79-4 (MW = 330.83, C17H15ClN2OS) has a calculated topological polar surface area consistent with CNS drug-like properties and 2 hydrogen bond donors (primary amide NH2) versus 1 hydrogen bond donor for N-monosubstituted acetamide analogs . The 2-chlorobenzyl group contributes calculated logP (~3.7) within the optimal range for oral bioavailability (Lipinski rule-of-five compliant), while the absence of an additional N-aryl or N-benzyl substituent reduces molecular weight by 60–150 Da compared to common analogs such as N-(p-tolyl) (MW ~420), N-(naphthalen-1-yl) (MW ~440), or N-(benzo[d]thiazol-2-yl) (MW ~490) derivatives . This lower molecular weight may translate to improved membrane permeability and solubility relative to bulkier N-substituted analogs, although direct comparative ADME data is unavailable. The primary amide also provides an additional hydrogen bond donor that may influence target binding selectivity—particularly relevant for AChE where hydrogen bonding to the catalytic triad is a key determinant of inhibitor potency [1].

Physicochemical properties Drug-likeness ADME Lead selection

Best Research and Industrial Application Scenarios for 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide (CAS 862825-79-4)


Medicinal Chemistry: Versatile Building Block for Systematic SAR Expansion of Indole-3-Thioacetamide Leads

CAS 862825-79-4 is optimally deployed as a central synthetic intermediate in medicinal chemistry campaigns targeting the indole-3-thioacetamide chemotype. Its unsubstituted primary acetamide allows direct coupling with diverse amine libraries to generate focused compound collections for SAR studies [1]. The 2-chlorobenzyl group already installed at the N1-indole position provides a potency-enhancing pharmacophore validated in AChE inhibitor series (32-fold improvement over donepezil for the 2-chlorobenzyl indolinone analog 3c) . Researchers can systematically vary the acetamide N-substituent while keeping the 2-chlorobenzyl indole core constant, enabling rapid identification of potency and selectivity determinants for targets including AChE, BACE-1, SARS-CoV-2 RdRp, RSV, and IAV—all of which have been shown to be modulated by structurally related indole-3-thioacetamide derivatives [2].

Antiviral Drug Discovery: Hit Expansion Scaffold for Coronavirus and Respiratory Virus RdRp Inhibitor Programs

The indole-3-thioacetamide core has been validated as a non-nucleoside SARS-CoV-2 RdRp inhibitor scaffold, with optimized compounds (e.g., 6d5) achieving IC50 values comparable to remdesivir and superior cellular antiviral efficacy against HCoV-OC43 (1.6–2× improvement in EC50) [1]. CAS 862825-79-4 provides an underexplored substitution pattern (2-chlorobenzyl + unsubstituted acetamide) within this chemotype, offering a structurally distinct starting point for RdRp inhibitor optimization. The compound can be used in cell-based CoV-RdRp-Gluc reporter assays in HEK293T or A549 cells to establish baseline activity, followed by systematic N-substitution of the acetamide to improve potency beyond the 1.11 μM IC50 benchmark set by 6d5 . Additionally, given the dual RSV/IAV inhibitory activity observed for close analogs (RSV-IN-4, EC50 = 11.76 μM), this scaffold may be explored for broad-spectrum respiratory virus indications [2].

Neurodegenerative Disease Research: AChE/BACE-1 Dual Inhibitor Lead Generation

For Alzheimer's disease drug discovery programs pursuing multi-target directed ligands, CAS 862825-79-4 combines the 2-chlorobenzyl pharmacophore—validated as a potent AChE inhibitory motif (derivative 3c: IC50 = 0.44 nM; derivative 8k: IC50 = 0.18 μM) [1]—with an unsubstituted acetamide that can be derivatized to simultaneously engage BACE-1. Published data demonstrates that structurally related N-substituted analogs achieve dual AChE/BACE-1 inhibition (e.g., N-(4-butylphenyl) analog: AChE IC50 = 42.95 μM, BACE-1 IC50 = 97.36 μM), though with substantially weaker potency than donepezil . The target compound's lower molecular weight, additional H-bond donor, and synthetic accessibility make it an attractive starting point for systematic optimization of dual AChE/BACE-1 inhibitors with improved potency and brain penetration, potentially addressing both symptomatic and disease-modifying aspects of Alzheimer's pathology [2].

Sigma Receptor Pharmacology: Chemical Probe for Sigma-1/Sigma-2 Selectivity Profiling

The 2-chlorobenzyl indole substructure in CAS 862825-79-4 aligns with recognized sigma receptor pharmacophore elements, as evidenced by BindingDB records of sigma-1 competition binding assays for related 2-chlorobenzyl indole derivatives and published series of indole-based sigma-2 receptor ligands with antiproliferative activity (compound 1b: G1 arrest in DU145 cells) [1]. The unsubstituted acetamide in CAS 862825-79-4 may confer differentiated sigma-1 vs. sigma-2 subtype selectivity compared to the N-substituted analogs that have dominated the published sigma ligand literature. This compound is therefore suitable for inclusion in sigma receptor screening panels to establish structure-selectivity relationships, particularly for research programs investigating sigma receptors in cancer (sigma-2), pain (sigma-1), and neuropsychiatric indications [2].

Quote Request

Request a Quote for 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.